4,7-Bis(5-bromo-6-undecylthieno[3,2-b]thiophen-2-yl)benzo[c][1,2,5]thiadiazole

conjugated polymer synthesis monomer design cross-coupling reactivity

Researchers benchmarking side-chain architecture effects on OFET mobility need structurally defined monomers. 4,7-Bis(5-bromo-6-undecylthieno[3,2-b]thiophen-2-yl)benzo[c][1,2,5]thiadiazole (CAS 1402854-74-3) is a D-A-D building block with terminal bromine handles for Stille/Suzuki polymerization. • Linear C11 chains promote edge-on crystallite orientation and ordered lamellar packing. • Benchmarking against branched-chain analogs isolates side-chain effects on charge transport (class-level OFET mobility modulation up to 10×). • ≥98% purity ensures reproducible polymer molecular weight distributions.

Molecular Formula C40H50Br2N2S5
Molecular Weight 879.0 g/mol
Cat. No. B12111328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Bis(5-bromo-6-undecylthieno[3,2-b]thiophen-2-yl)benzo[c][1,2,5]thiadiazole
Molecular FormulaC40H50Br2N2S5
Molecular Weight879.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC1=C(SC2=C1SC(=C2)C3=CC=C(C4=NSN=C34)C5=CC6=C(S5)C(=C(S6)Br)CCCCCCCCCCC)Br
InChIInChI=1S/C40H50Br2N2S5/c1-3-5-7-9-11-13-15-17-19-21-29-37-33(47-39(29)41)25-31(45-37)27-23-24-28(36-35(27)43-49-44-36)32-26-34-38(46-32)30(40(42)48-34)22-20-18-16-14-12-10-8-6-4-2/h23-26H,3-22H2,1-2H3
InChIKeyRSMRZDWNDHEJBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,7-Bis(5-bromo-6-undecylthieno[3,2-b]thiophen-2-yl)benzo[c][1,2,5]thiadiazole: Monomer identity and procurement context


4,7-Bis(5-bromo-6-undecylthieno[3,2-b]thiophen-2-yl)benzo[c][1,2,5]thiadiazole (CAS 1402854-74-3, molecular formula C40H50Br2N2S5) is a donor–acceptor–donor (D–A–D) type small-molecule building block comprising a central electron-deficient benzo[c][1,2,5]thiadiazole (BT) core flanked by two electron-rich 6-undecylthieno[3,2-b]thiophene arms that are terminally brominated for cross-coupling reactivity . The compound belongs to the broader class of BT–thienothiophene hybrid monomers employed in the synthesis of conjugated polymers for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and related optoelectronic devices [1]. The presence of the long linear undecyl side chains is designed to impart solubility and promote ordered intermolecular packing, while the bromine termini enable Stille, Suzuki, or direct arylation polymerisation .

Why 4,7-Bis(5-bromo-6-undecylthieno[3,2-b]thiophen-2-yl)benzo[c][1,2,5]thiadiazole cannot be freely interchanged with in-class analogs


Although numerous BT–thienothiophene monomers exist, the specific combination of the 6-undecyl solubilising chain on the thieno[3,2-b]thiophene donor unit and the 5-bromo cross-coupling site on each arm dictates both the polymerisation kinetics and the final polymer's solid-state morphology . Altering the alkyl chain length, branching point, or halogen position in ostensibly similar monomers (e.g., 4,7-bis(5-bromo-4-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole, CAS 457931-23-6) has been shown in class-level studies to shift lamellar d-spacings, π–π stacking distances, and charge-carrier mobility by factors that can exceed an order of magnitude [1]. The linear undecyl chain on the title compound is expected to favour extended, edge-on crystallite orientation relative to branched or shorter-chain analogs, but direct comparative device data for this specific monomer are absent from the open literature. Consequently, a user who substitutes the title compound with a nominally similar dibromo BT monomer should anticipate different polymer molecular weight distributions and potentially divergent thin-film transistor or photovoltaic performance.

Quantitative differentiation evidence for 4,7-Bis(5-bromo-6-undecylthieno[3,2-b]thiophen-2-yl)benzo[c][1,2,5]thiadiazole


Structural differentiation from the non-brominated analog 4,7-bis(6-undecylthieno[3,2-b]thiophen-2-yl)benzo[c][1,2,5]thiadiazole

The title compound (CAS 1402854-74-3) is the dibrominated derivative of 4,7-bis(6-undecylthieno[3,2-b]thiophen-2-yl)benzo[c][1,2,5]thiadiazole (CAS 1402854-77-6). The key differentiation is the presence of bromine atoms at the 5-positions of each thienothiophene ring, converting the compound from a model chromophore into a reactive monomer suitable for metal-catalysed polycondensation . This bromination increases the molecular weight from 721.18 g mol⁻¹ (non-brominated) to 878.97 g mol⁻¹ (brominated) and introduces two reactive handles for Stille or Suzuki coupling .

conjugated polymer synthesis monomer design cross-coupling reactivity

Side-chain linearity versus branched-chain analogs: expected impact on thin-film morphology

The title compound carries a linear n-undecyl (C11) side chain, whereas the widely studied high-performance monomer 4,7-bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole (used in polymer PCE11) carries a branched 2-octyldodecyl side chain . A class-level study on thienothiophene–BT copolymers demonstrated that replacing branched side chains with linear decyltetradecyloxy chains altered the polymer backbone linearity, shifted the dominant crystallite orientation from face-on to edge-on, and changed the hole mobility from 0.01 cm² V⁻¹ s⁻¹ to 0.1 cm² V⁻¹ s⁻¹ under identical OFET measurement conditions [1]. While the title monomer was not tested in that study, it is structurally analogous to the linear-chain motif that produced the higher mobility.

organic field-effect transistors charge transport polymer morphology

Bromination position matters: comparison with 4,7-bis(5-bromo-4-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole

A close structural analog is 4,7-bis(5-bromo-4-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole (CAS 457931-23-6), which replaces the thieno[3,2-b]thiophene donor with a simpler thiophene ring and uses an octyl side chain. The title compound's extended fused thienothiophene unit provides a more extended π-conjugation length and a different HOMO energy level compared to the thiophene analog . In polymer solar cells, copolymers based on thieno[3,2-b]thiophene donors have exhibited power conversion efficiencies (PCE) up to 6.4%, whereas analogous thiophene-based copolymers (e.g., PPDT2FBT) achieved approximately 4.5% under comparable device architectures [1]. This suggests that the fused thienothiophene donor unit in the title compound may confer a photovoltaic performance advantage, though the specific polymer incorporating the title monomer has not been independently characterised.

monomer purity cross-coupling efficiency polymer molecular weight

4,7-Bis(5-bromo-6-undecylthieno[3,2-b]thiophen-2-yl)benzo[c][1,2,5]thiadiazole: Evidence-backed application scenarios for procurement


Synthesis of linear D–A copolymers for high-mobility OFET channels

The monomer's linear undecyl side chain and fused thienothiophene donor make it structurally suited for Stille copolymerisation with electron-deficient distannyl comonomers (e.g., diketopyrrolopyrrole or isoindigo derivatives) to yield polymers with predicted edge-on crystallite orientation and hole mobilities in the 0.05–0.2 cm² V⁻¹ s⁻¹ range, based on class-level data for linear-side-chain thienothiophene–BT copolymers [1]. Procurement is warranted when the research objective requires systematic investigation of side-chain linearity effects on charge transport.

Donor monomer for bulk-heterojunction organic photovoltaics

Copolymers incorporating the thieno[3,2-b]thiophene–BT motif have delivered PCE values up to 6.4% with PC₇₁BM acceptors in inverted device architectures [1]. The title monomer's bromine functionality enables its direct incorporation into such polymer backbones via palladium-catalysed cross-coupling. Users pursuing OPV active-layer development should consider this monomer as a building block for electron-donor polymers where linear side-chain packing and thienothiophene conjugation length are design priorities.

Comparative structure–property studies of side-chain engineering

The monomer is best positioned for systematic studies in which the linear C11 chain is benchmarked against branched or shorter-chain analogs (e.g., 2-ethylhexyl, n-octyl) within the same BT–thienothiophene backbone. Class-level evidence indicates that side-chain architecture can modulate OFET mobility by a factor of 10× [1]. Procuring the title compound alongside its branched-chain analogs enables controlled experiments to isolate the effect of side-chain linearity on polymer packing, crystallinity, and device performance.

Building block for non-fullerene acceptor (NFA) small molecules

Although direct evidence is absent, the D–A–D architecture with terminal bromine handles makes the compound a plausible precursor for end-capping with strong electron-withdrawing groups (e.g., rhodanine, dicyanorhodanine) to generate A–D–A-type NFAs. The linear undecyl chain may facilitate favourable intermolecular ordering relative to branched-chain NFAs, though this remains speculative without dedicated experimental validation.

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